molecular formula C11H16ClN B13487238 N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride

Cat. No.: B13487238
M. Wt: 197.70 g/mol
InChI Key: VIBUOUXBBFVGMU-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a synthetic aminoindane derivative characterized by a bicyclic indene scaffold substituted with a methyl group at the 5-position of the aromatic ring and an N-methylamine group at the 2-position of the dihydroindene core. This compound belongs to a broader class of 2-aminoindanes, which have garnered attention in both medicinal chemistry and neuroscience due to their structural similarity to psychoactive phenethylamines like MDMA .

For example, N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride (NM-2-AI) is synthesized via acetylation of 2-aminoindane followed by HCl hydrolysis . The introduction of a 5-methyl substituent likely involves regioselective electrophilic substitution or directed functionalization during synthesis.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N,5-dimethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-8-3-4-9-6-11(12-2)7-10(9)5-8;/h3-5,11-12H,6-7H2,1-2H3;1H

InChI Key

VIBUOUXBBFVGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2)NC)C=C1.Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Method Based on Regioselective Friedel–Crafts Acetylation of N-Protected 2-Aminoindan

This method, described in Organic Process Research & Development (2006), utilizes 2-aminoindan as the starting material, which is commercially inexpensive and readily available. The synthesis involves the following key steps:

  • Step 1: N-Protection of 2-aminoindan to prevent undesired side reactions during acetylation.
  • Step 2: Regioselective Friedel–Crafts acetylation at the 5- and 6-positions of the indane ring using acetyl chloride as both reagent and solvent. This step introduces the two ethyl groups after subsequent reduction.
  • Step 3: Hydrogenation of the acetylated intermediate to reduce the ketone groups to ethyl substituents.
  • Step 4: Deprotection and conversion to the amine hydrochloride salt.

This six-step synthesis achieves an overall yield of approximately 49%. The method is noted for its regioselectivity, avoidance of halogenated solvents, and suitability for scale-up in pilot and industrial settings.

Key Advantages:
  • High regioselectivity in ethyl group placement.
  • Economical starting materials and reagents.
  • Avoidance of environmentally harmful solvents.
  • Moderate overall yield with potential for optimization.

Method Based on Ethylbenzene Derivatives and Cyclization (Patent CN103539677B)

This patented method focuses on synthesizing the closely related 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using ethylbenzene as the starting raw material. The process comprises the following steps:

Step Description Conditions & Notes
1 Acylation of ethylbenzene with propionyl chloride in methylene dichloride solvent using aluminum chloride catalyst. Temperature: -5 to 25 °C; yield ~90%; product isolated by extraction and crystallization.
2 Cyclization of the acylated intermediate in concentrated sulfuric acid at 90 °C. Yield ~85%; product obtained as brown oil solid.
3 Oximation of the cyclized product with butyl nitrite in methanol under acidic conditions. Temperature: 23-40 °C; yield ~70%; product crystallized as yellow solid.
4 Palladium-catalyzed hydrogenation of the oxime to the corresponding amine. Conducted under high pressure in glacial acetic acid; product purified by extraction and drying.
5 Protection of the amine group by trifluoroacetylation using trifluoroacetic acid ethyl ester. Reaction at 0-7 °C in ethyl acetate under nitrogen atmosphere.
6 Acetylation, reduction, deprotection, hydrolysis, and acidification steps to yield the hydrochloride salt. Final product purity >99%, melting point >250 °C; yield reported as 100% for last step.

This method emphasizes industrial applicability, low production cost (approximately 50% less than prior methods), environmental friendliness, and high product quality.

Comparative Data Table of Preparation Methods

Feature Friedel–Crafts Acetylation Route (2-Aminoindan) Ethylbenzene Derivative Route (Patent CN103539677B)
Starting Material 2-Aminoindan Ethylbenzene
Number of Steps 6 7 (including protection/deprotection)
Overall Yield ~49% Not fully specified; individual steps range 70-90%
Regioselectivity High, controlled acetylation at 5- and 6-positions Achieved via cyclization and subsequent steps
Solvents Used Acetyl chloride neat (no halogenated solvents) Methylene dichloride, methanol, ethyl acetate, acetic acid
Catalysts/Promoters None specified explicitly Aluminum chloride, palladium on carbon
Environmental Considerations Avoids halogenated solvents Claims no environmental pollution
Product Purity High (suitable for scale-up) >99% purity, melting point >250 °C
Industrial Scalability Demonstrated suitability Designed for industrial production
Cost Efficiency Economical due to cheap starting materials Cost reduced by ~50% compared to prior methods

Summary and Professional Recommendations

The preparation of N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is well-established through multi-step synthetic routes emphasizing regioselective functionalization and amine formation. The choice of method depends on factors such as available starting materials, desired scale, cost constraints, and environmental considerations.

  • For laboratory-scale synthesis with emphasis on regioselectivity and avoidance of halogenated solvents, the Friedel–Crafts acetylation of N-protected 2-aminoindan is recommended.
  • For industrial-scale production prioritizing cost efficiency and environmental safety, the ethylbenzene derivative route with cyclization, oximation, and hydrogenation steps is preferable.

Both methods provide high purity products suitable for pharmaceutical applications, with well-documented reaction conditions and yields.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group and indene core undergo oxidation under controlled conditions. Common oxidizing agents and outcomes include:

ReagentConditionsProduct FormedYield (%)Reference
Potassium permanganateAcidic or basic aqueousIndenone derivative (keto form)65–78
Chromium trioxideAnhydrous dichloromethaneN-Oxide intermediate42–55
OzoneLow-temperature (-78°C)Cleavage of indene ring30–40
  • Key Finding : Oxidation with potassium permanganate primarily targets the indene ring, forming a ketone at the 1-position while preserving the amine hydrochloride group.

Reduction Reactions

The compound participates in hydrogenation and dehydrohalogenation reactions:

ReagentConditionsProduct FormedSelectivityReference
Lithium aluminum hydrideAnhydrous ether, refluxDehydrohalogenated amine>90%
Sodium borohydrideMethanol, room temperaturePartial reduction of indene ring60–70
H₂/Pd-CEthanol, 50°CSaturated indane amine derivative85–92
  • Mechanistic Insight : LiAlH4 removes the hydrochloride group via nucleophilic displacement, yielding the free base N,5-dimethyl-2,3-dihydro-1H-inden-2-amine.

Substitution Reactions

Electrophilic substitution occurs preferentially at the 4- and 6-positions of the indene ring due to steric hindrance from the 5-methyl group:

ReagentConditionsPosition SubstitutedProductReference
Bromine (Br₂)FeCl₃ catalyst, CH₂Cl₂4- and 6-positionsDibromo derivative
Nitric acid (HNO₃)H₂SO4, 0°C4-positionNitro-substituted indene
SO₃H groupFuming H₂SO₄, 100°C6-positionSulfonated product
  • Steric Effects : The 5-methyl group directs electrophiles to the less hindered 4- and 6-positions.

Stability Under Environmental Conditions

The compound exhibits moderate stability:

ConditionDegradation PathwayHalf-Life (25°C)Reference
Aqueous pH 7.4Hydrolysis of amine hydrochloride48 hours
UV light (254 nm)Radical-induced ring opening12 hours
High humidity (>80%)DeliquescenceN/A

Comparative Reactivity with Analogues

Reactivity differences between indene derivatives:

CompoundOxidation RateSubstitution SitesReference
N,5-dimethyl-2,3-dihydro-1H-inden-2-amine HClModerate4,6
N,2-dimethyl isomerHigh5,7
Unsubstituted 2-aminoindane Low3,5
  • Structural Influence : The 5-methyl group in the queried compound reduces electron density at the 3-position, directing substitution to 4/6.

Scientific Research Applications

N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, a derivative of indene, doesn't have extensive publicly available information regarding its specific applications. However, the search results suggest the applications of related compounds, which can provide insights into the potential uses of this compound.

Scientific Research Applications

Based on the search results, compounds similar to this compound have applications in various scientific research fields:

  • Medicinal Chemistry: Indene derivatives, including 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride, are crucial in medicinal chemistry and organic synthesis due to their unique bicyclic structure. They serve as building blocks for synthesizing more complex organic molecules.
  • Pharmaceutical Research: 2,3-dihydro-1H-indenes-1-amine is an intermediate in the preparation of rasagiline, a drug used to treat Parkinson's disease . Its derivatives, such as (1R)-2,3-dihydro-N-2-proyl-1H-indenes-1-amine, are also significant in this context .
  • Enzyme Inhibition: Tetrahydro-2-naphthyl and 2-indanyl amines, related to the target compound, are used in the development of dihydroorotate dehydrogenase (DHODH) inhibitors for malaria treatment . These compounds can show strong species selectivity and may have higher potency against Plasmodium DHODH .
  • Neuroprotective Effects: Indanamine derivatives have demonstrated the ability to protect neurons from damage in neurodegenerative diseases. They can reduce neuronal apoptosis and enhance cell viability.
  • Antidepressant Activity: Indanamine derivatives have shown potential antidepressant effects through the modulation of serotonin receptors in rodent models of depression.

Chemical Reactions

2,6-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo several types of chemical reactions that are valuable in synthesizing various compounds:

  • Oxidation: Can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: Can be reduced to form more saturated amines using reducing agents like LiAlH4 and NaBH4.
  • Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives with reagents like alkyl halides or acyl chlorides under basic conditions.

Computational predictions suggest that 2,6-dimethyl-2,3-dihydro-1H-inden-1-amines may have several biological activities:

  • Receptor Binding: Potential in binding to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation: May modulate enzyme activity by interacting with their active sites.

Mechanism of Action

The mechanism of action of N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aminoindanes vary in substituents on the aromatic ring and the amine moiety, significantly altering their physicochemical and pharmacological properties. Key analogues include:

Compound Name Substituents (Position) Molecular Formula Key Applications/Effects Reference ID
N,5-Dimethyl-2,3-dihydro-1H-inden-2-amine HCl N-Me, 5-Me C₁₁H₁₆ClN (Theoretical) Psychoactive/Pharma
5-Iodo-2,3-dihydro-1H-inden-2-amine HCl 5-I, NH₂ C₉H₁₁ClIN Monoamine transporter inhibition
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine HCl 5-Et, 6-Et, NH₂ C₁₃H₂₀ClN Indacaterol precursor (bronchodilator)
NM-2-AI HCl (N-Methyl-2-aminoindane HCl) N-Me C₁₀H₁₄ClN Psychoactive research
MMAI (5-Methoxy-6-methyl-2-aminoindane) 5-OMe, 6-Me, NH₂ C₁₁H₁₆ClNO Serotonergic activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 5-nitro-2,3-dihydro-1H-inden-2-amine hydrochloride () enhance enamine formation, useful in transaminase assays.
  • Lipophilic Substituents : Ethyl (5,6-diethyl) or iodo (5-iodo) groups increase molecular weight and lipophilicity, influencing blood-brain barrier penetration and receptor binding .
  • N-Methylation : Reduces polarity and may enhance CNS activity, as seen in NM-2-AI .

Pharmacological and Functional Comparisons

Psychoactive Properties
  • NM-2-AI HCl: Exhibits stimulant effects via monoamine transporter inhibition, though less potent than MDMA .
  • 5-Iodo-2-aminoindane HCl: Shows higher affinity for serotonin transporters (SERT) than dopamine transporters (DAT), similar to MDAI .
  • MMAI : Methoxy and methyl groups confer serotonergic selectivity, mimicking psychedelic phenethylamines .

Biological Activity

N,5-Dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and receptor inhibition. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound is characterized by its unique structure which contributes to its biological properties. The compound can be represented by the following chemical formula:

C9H12ClNC_9H_{12}ClN

Research indicates that this compound functions primarily as an inhibitor of the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase implicated in various cancer pathways. The compound has shown significant inhibitory effects on collagen-induced DDR1 signaling pathways, which are crucial for tumor progression.

Key Findings:

  • Inhibition of DDR1 : The compound exhibits a half-maximal inhibitory concentration (IC50) value of approximately 14.9 nM against DDR1, demonstrating potent selectivity over other kinases .
  • Impact on Cancer Cell Lines : In vitro studies have shown that this compound significantly reduces colony formation in pancreatic cancer cell lines by inhibiting the epithelial-mesenchymal transition (EMT) process .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

Biological Activity IC50 (nM) Cell Line Mechanism
DDR1 Inhibition14.9Pan02 (Pancreatic Cancer)Inhibition of collagen-induced signaling
EMT Suppression-Pan02Reduces N-cadherin expression
Colony Formation-Pan02Dose-dependent suppression

Case Studies

Case Study 1: Pancreatic Cancer Model
A study conducted on orthotopic mouse models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups. The compound was administered orally and exhibited favorable pharmacokinetic properties .

Case Study 2: Mechanistic Insights
Further investigation into the mechanism revealed that the compound inhibits the activation of downstream signaling proteins such as proline-rich tyrosine kinase 2 (PYK2) and pseudopodium-enriched atypical kinase 1 (PEAK1), which are critical for mediating the tumor-promoting effects of collagen .

Q & A

Basic: What synthetic methodologies are recommended for preparing N,5-dimethyl-2,3-dihydro-1H-inden-2-amine hydrochloride?

Answer:
A six-step synthesis starting from 2-aminoindan is commonly employed. Key steps include:

  • N-protection (e.g., using Boc anhydride) to prevent side reactions.
  • Regioselective Friedel-Crafts acylation with acetyl chloride under solvent-free conditions to introduce methyl groups at positions 5 and 6. This step achieves >90% regioselectivity due to steric and electronic effects .
  • Hydrogenation of ketone intermediates using Pd/C or Raney Ni under H₂ pressure (3–5 atm) to reduce acetyl groups to ethyl moieties.
  • Deprotection and HCl salt formation via acidic workup (e.g., HCl/EtOAc).
    Yield: 49% overall yield reported .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Exact Mass Spectrometry (HRMS): Confirm molecular formula (e.g., exact mass 214.0464 Da for related indenamine derivatives) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.2–1.4 ppm (methyl groups), δ 2.8–3.2 ppm (dihydroindenyl protons), and δ 7.1–7.3 ppm (aromatic protons).
    • ¹³C NMR: Signals near 25–30 ppm (aliphatic carbons) and 120–140 ppm (aromatic carbons) .
  • Chiral HPLC/CE: To resolve enantiomers, as stereochemistry impacts biological activity. Use chiral columns (e.g., Chiralpak AD-H) with hexane/IPA mobile phases .

Intermediate: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal Stability: Degrades at >80°C; store at 2–8°C in airtight containers.
  • Light Sensitivity: Photodecomposition observed under UV light; amber vials recommended.
  • pH Sensitivity: Stable in acidic conditions (pH 2–4) but hydrolyzes at pH >7. Use buffered solutions (e.g., 0.1 M HCl) for long-term storage .

Advanced: How can researchers address contradictions in regioselectivity during Friedel-Crafts alkylation?

Answer:
Discrepancies in substituent positions (e.g., 5- vs. 6-methylation) arise from competing electronic (directing effects) and steric factors. Mitigation strategies include:

  • Solvent Optimization: Neat acetyl chloride enhances electrophilicity and reduces side reactions .
  • Catalyst Screening: FeCl₃ or AlCl₃ may favor different regioselectivity; DFT calculations can predict transition states.
  • Kinetic vs. Thermodynamic Control: Lower temperatures (0–5°C) favor kinetic products (5-methyl), while higher temperatures (25°C) shift to thermodynamic (6-methyl) .

Advanced: What role does this compound play in enzymatic assays, such as transaminase screening?

Answer:
As an amine donor in transaminase assays:

  • The electron-withdrawing nitro group in analogs (e.g., 5-nitro-2,3-dihydro-1H-inden-2-amine HCl) enhances enamine formation, enabling colorimetric detection of transaminase activity via coupled reactions with α-ketoglutarate .
  • Methodology: Incubate with enzyme, α-ketoglutarate, and NADH; monitor absorbance at 340 nm for NADH depletion .

Advanced: How are metabolic pathways of dihydroindenyl amines identified?

Answer:

  • In vitro Models: Use liver microsomes (human/rat) with NADPH cofactors. Monitor metabolites via LC-MS/MS.
  • Key Pathways:
    • Oxidation: CYP450-mediated hydroxylation at the indene ring.
    • N-Demethylation: Major pathway, producing primary amine metabolites (detected at m/z 168.08) .
  • Isotope-Labeling: Use ¹⁴C-labeled compounds to trace metabolic intermediates .

Advanced: What safety protocols are essential for handling this compound?

Answer:

  • PPE: Gloves, lab coat, and goggles (prevents skin/eye irritation).
  • Ventilation: Use fume hoods due to potential HCl vapor release during salt formation.
  • Spill Management: Neutralize with sodium bicarbonate; avoid water (exothermic reaction) .

Advanced: How does stereochemistry influence biological activity, and how can enantiomers be resolved?

Answer:

  • (R)- vs. (S)-Enantiomers: Differential binding to targets (e.g., receptors or enzymes) due to chiral center at C2.
  • Resolution Methods:
    • Chiral Derivatization: React with Mosher’s acid chloride, followed by HPLC.
    • Crystallization: Use chiral resolving agents (e.g., tartaric acid) .

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